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Compound of Interest

Compound Name: 2-Amino-1-thiophen-2-yl-ethanol

Cat. No.: B3427814

An In-depth Technical Guide to 2-Amino-1-thiophen-2-yl-ethanol (CAS 10021-67-7): A Chiral
Building Block for Modern Drug Discovery

Executive Summary

2-Amino-1-thiophen-2-yl-ethanol is a heterocyclic organic compound featuring a thiophene
ring, a cornerstone pharmacophore in medicinal chemistry. The thiophene moiety is a well-
established bioisostere of the phenyl group, offering unique electronic properties and metabolic
profiles that are highly advantageous in drug design.[1][2][3] This guide provides a
comprehensive technical overview of 2-Amino-1-thiophen-2-yl-ethanol (CAS: 10021-67-7),
detailing its physicochemical properties, plausible synthetic routes, robust analytical
methodologies for quality control and chiral separation, and its strategic applications as a chiral
intermediate in the development of advanced therapeutics. Tailored for researchers, medicinal
chemists, and drug development professionals, this document synthesizes foundational
knowledge with practical, field-proven insights to facilitate its effective use in the laboratory and
beyond.

The Thiophene Scaffold: A Privileged Structure in
Medicinal Chemistry

The thiophene ring is a five-membered aromatic heterocycle that has become indispensable in
drug discovery. Its structural and electronic similarity to a benzene ring allows it to function as a
bioisosteric replacement, often leading to improved potency, selectivity, or pharmacokinetic
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properties.[1] Thiophene-containing molecules exhibit a vast spectrum of pharmacological
activities, including anticancer, antimicrobial, anti-inflammatory, and antipsychotic effects.[4][5]
[6] Compounds such as the antiplatelet agent clopidogrel and the antipsychotic olanzapine
underscore the clinical success of this scaffold. 2-Amino-1-thiophen-2-yl-ethanol belongs to
the 2-aminothiophene class, a subset known for its synthetic versatility and broad biological
relevance, making it a valuable starting point for the synthesis of novel chemical entities.[1][4]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to
its application. The key identifiers and computed properties for 2-Amino-1-thiophen-2-yl-
ethanol are summarized below.

Property Value Source
CAS Number 10021-67-7 [7108][9][10]
Molecular Formula CeHoNOS [71[8][10]
Molecular Weight 143.21 g/mol [71[10]
IUPAC Name 2-amino-1-(thiophen-2- (10]
yl)ethan-1-ol
Monoisotopic Mass 143.04048508 Da [10][11]
XLogP3-AA (Predicted) -0.2 [10]
Topological Polar Surface Area  74.5 A2 [10]

Spectroscopic Characterization (Predicted):

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the three protons
on the thiophene ring, a multiplet for the chiral carbon's proton (-CH(OH)-), and signals for
the aminomethylene protons (-CHz2NHz). The hydroxyl and amine protons may appear as
broad singlets, depending on the solvent and concentration.

e 13C NMR: The carbon NMR would display six unique signals: four for the thiophene ring
carbons (two CH and two quaternary) and two for the ethanol side chain carbons (-CH(OH)-
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and -CHz2NHz2).

e Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a
molecular ion peak (M+) at m/z 128, corresponding to the related compound 2-
thiopheneethanol.[12][13] For the title compound, the molecular ion would be at m/z 143,
with characteristic fragmentation patterns involving the loss of water, the amino group, or
cleavage of the C-C bond in the side chain.

« Infrared (IR) Spectroscopy: Key vibrational bands would include O-H and N-H stretching
(broad, ~3200-3500 cm~1), C-H stretching from the aromatic thiophene ring (~3100 cm™1),
and C-O stretching (~1050-1150 cm™1).

Synthesis and Strategic Considerations

While numerous methods exist for synthesizing the broader class of 2-aminothiophenes, such
as the Gewald reaction[2][14], a specific, high-yield synthesis for 2-Amino-1-thiophen-2-yl-
ethanol often involves a multi-step sequence starting from commercially available thiophene
derivatives. A logical and industrially scalable approach is the reduction of an a-aminoketone
precursor.

Proposed Synthetic Pathway:

The synthesis hinges on the chemoselective reduction of the ketone functionality in 2-amino-1-
(thiophen-2-yl)ethanone. This precursor can be synthesized from 2-acetylthiophene via a-
bromination followed by nucleophilic substitution with an amine source.

Amination
(e.g.. NHs or masked equivalent)

2-Acetylthiophene 2-Bromo-1-(thiophen-2-yl)ethanone

Q
2

> [ZrAm\nor1rlh\ophen—2—ylremanol(CAS 1002167}
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Caption: Proposed synthetic workflow for 2-Amino-1-thiophen-2-yl-ethanol.

Protocol: Chemoselective Ketone Reduction

This protocol describes the critical final step: the reduction of the ketone to the desired chiral
alcohol.
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Causality: Sodium borohydride (NaBHa) is selected as the reducing agent due to its mild nature
and excellent chemoselectivity. It readily reduces ketones and aldehydes without affecting
other potentially reducible functional groups, making it ideal for this transformation. The use of
a protic solvent like methanol facilitates the reaction by protonating the intermediate alkoxide.

Methodology:

o Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-
1-(thiophen-2-yl)ethanone (1.0 eq) in anhydrous methanol (10 mL per gram of ketone) under
a nitrogen atmosphere.

e Cooling: Cool the solution to 0°C using an ice-water bath. This is crucial to control the
exothermic reaction and minimize side product formation.

o Reagent Addition: Add sodium borohydride (NaBHa4, 1.1 eq) portion-wise over 30 minutes,
ensuring the internal temperature does not exceed 5°C.

e Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then warm to room
temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the
starting material is fully consumed.

e Quenching: Carefully quench the reaction by slowly adding acetone (5 mL) to consume any
excess NaBHa.

o Workup: Remove the methanol under reduced pressure. Add water (20 mL) and extract the
agueous layer with ethyl acetate (3 x 20 mL).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Na2S0a), filter, and concentrate in vacuo. The crude product can be purified by silica gel
column chromatography to yield the final compound.

Analytical Workflow and Chiral Separation

The presence of a stereocenter at the carbinol carbon means that 2-Amino-1-thiophen-2-yl-
ethanol exists as a pair of enantiomers. In drug development, it is often essential to isolate and
test individual enantiomers, as they can have different pharmacological and toxicological
profiles.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b3427814?utm_src=pdf-body
https://www.benchchem.com/product/b3427814?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3427814?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

-

/Synthesis & Purification

~

(Crude Racemic Produca

Column Chromatography

(Purified Racemic ProducD

-

-

|
|

J
Chiral |Resolution & QC
Chiral HPLC Separation
Fraction 1 Fraction 2

v

Structural & Purity Verification
(NMR, MS, ee%)

~N

|
|

J

Click to download full resolution via product page

Caption: Standard analytical workflow from crude product to enantiopure compounds.

Protocol: Enantiomeric Separation by Chiral HPLC
Causality: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase

(CSP) is the gold standard for separating enantiomers.[15][16] The CSP creates a chiral

environment where the two enantiomers interact diastereomerically, leading to different

retention times and enabling their separation. Polysaccharide-based or crown-ether CSPs are

often effective for separating chiral amino alcohols.[17][18]
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Methodology:
e System: An HPLC system equipped with a UV detector.
e Column: A polysaccharide-based chiral column (e.g., Chiralpak IA, 1B, or IC).

» Mobile Phase: A mixture of hexane/isopropanol or a polar-organic mobile phase, often with a
small amount of an amine modifier (e.g., diethylamine) to improve peak shape for basic
compounds. A typical starting condition is 90:10 hexane:isopropanol.

o Sample Preparation: Dissolve the purified racemic 2-Amino-1-thiophen-2-yl-ethanol in the
mobile phase to a concentration of ~1 mg/mL.

e Injection and Elution: Inject 10 pL of the sample and run the chromatogram under isocratic
conditions.

» Detection: Monitor the elution profile at a suitable wavelength (e.g., 235 nm, corresponding
to the thiophene chromophore).

o Optimization: If separation is not optimal, systematically vary the ratio of the mobile phase
solvents and the flow rate to achieve baseline resolution (Rs > 1.5).

o Quantification: The enantiomeric excess (ee%) can be determined by integrating the peak
areas of the two enantiomers.

Applications in Drug Discovery

The primary value of 2-Amino-1-thiophen-2-yl-ethanol lies in its role as a versatile, chiral
building block. Its bifunctional nature (amine and alcohol) allows for diverse chemical
modifications to build more complex molecular architectures.

Role as a Precursor to Key Pharmacophores: The structural motif of 2-Amino-1-thiophen-2-yl-
ethanol is closely related to intermediates used in the synthesis of major cardiovascular drugs.
[19] For instance, the related compound 2-thiophene ethylamine is a critical intermediate for
antiplatelet agents like ticlopidine, clopidogrel, and prasugrel.[19][20] This underscores the
industrial and pharmaceutical relevance of this structural class.
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Caption: Strategic use of the title compound in a drug discovery pipeline.

Future Perspectives: The 2-aminothiophene scaffold is a proven pharmacophore for a wide
array of biological targets.[1][21] By using 2-Amino-1-thiophen-2-yl-ethanol as a starting
material, medicinal chemists can rapidly generate libraries of novel, chiral compounds. These
libraries can be screened against targets such as protein kinases, G-protein coupled receptors,
and enzymes involved in inflammatory or proliferative diseases, leveraging the thiophene ring's
favorable drug-like properties to accelerate the discovery of new therapeutic leads.[3][22]

Safety and Handling

According to the Globally Harmonized System (GHS) classifications, 2-Amino-1-thiophen-2-
yl-ethanol is considered a hazardous substance.[10]

o Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause
respiratory irritation (H335).[10]

o Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective
equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid
inhalation of dust/fumes and contact with skin and eyes.

Conclusion

2-Amino-1-thiophen-2-yl-ethanol (CAS 10021-67-7) is more than just a research chemical; it
is a strategic chiral building block poised for significant application in modern drug discovery. Its
thiophene core provides a privileged scaffold with proven biological relevance, while its chiral
amino alcohol functionality offers a versatile handle for synthetic elaboration. By understanding
its properties, mastering its synthesis, and employing robust analytical methods for its
resolution, researchers can effectively unlock its potential to create the next generation of
innovative therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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